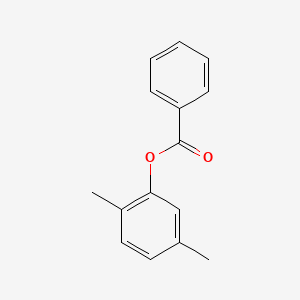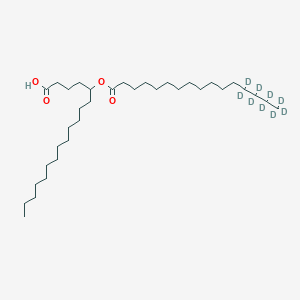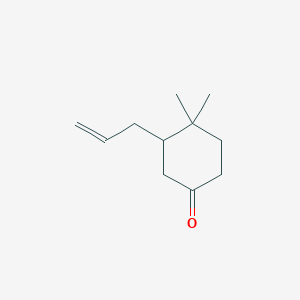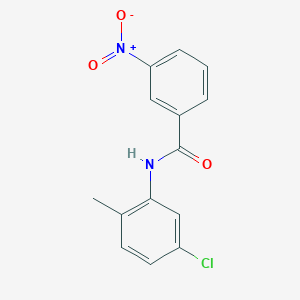![molecular formula C18H14O3 B11939783 9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione CAS No. 4602-98-6](/img/structure/B11939783.png)
9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is a complex polycyclic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione typically involves ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . The polymerization process is carried out using Grubbs catalysts (first- and third-generation), which facilitate the formation of the desired tetracyclic structure . The reaction conditions include the use of polar organic solvents, and the resulting polymers are amorphous in structure and soluble in these solvents .
Chemical Reactions Analysis
9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Scientific Research Applications
This compound has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polymers through ROMP, leading to materials with unique thermal and mechanical properties.
Materials Science: The compound’s structure allows for the development of advanced materials with specific characteristics, such as high glass transition temperatures and solubility in polar solvents.
Biological Research:
Mechanism of Action
The mechanism of action of 9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione involves its ability to undergo ring-opening metathesis polymerization. This process is facilitated by the use of Grubbs catalysts, which enable the formation of the tetracyclic structure through the cleavage and reformation of carbon-carbon double bonds . The molecular targets and pathways involved in this process include the interaction of the compound with the catalyst and the subsequent polymerization reactions .
Comparison with Similar Compounds
Similar compounds to 9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione include:
4-Phenyl-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione: This compound shares a similar tetracyclic structure but contains an azatetracyclic core instead of an oxatetracyclic core.
4-Oxatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione: Another related compound with a similar polycyclic structure, used in the synthesis of antiviral agents.
The uniqueness of this compound lies in its specific structural configuration and its ability to form polymers with distinct properties through ROMP .
Properties
CAS No. |
4602-98-6 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
9-phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C18H14O3/c19-17-15-10-6-7-11(16(15)18(20)21-17)14-12(8-13(10)14)9-4-2-1-3-5-9/h1-8,10-11,13-16H |
InChI Key |
WRNPURQQOXPFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3C2C4C=CC3C5C4C(=O)OC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)









![Bicyclo[3.3.1]nona-3,7-diene-2,6-dione](/img/structure/B11939774.png)

